Peniocerol

Descripción

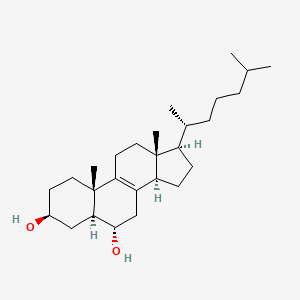

Structure

2D Structure

3D Structure

Propiedades

Fórmula molecular |

C27H46O2 |

|---|---|

Peso molecular |

402.7 g/mol |

Nombre IUPAC |

(3S,5S,6S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol |

InChI |

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-19,21-22,24-25,28-29H,6-16H2,1-5H3/t18-,19+,21-,22+,24-,25+,26-,27-/m1/s1 |

Clave InChI |

MPCLLXXLNXORCU-YCNUQCQXSA-N |

SMILES isomérico |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C |

SMILES canónico |

CC(C)CCCC(C)C1CCC2C1(CCC3=C2CC(C4C3(CCC(C4)O)C)O)C |

Sinónimos |

peniocerol |

Origen del producto |

United States |

Isolation and Advanced Structural Elucidation Methodologies for Peniocerol

Extraction and Purification Techniques from Biological Sources

The biological source significantly influences the efficiency of peniocerol extraction . Peniocereus greggii roots, typically collected from northern Chihuahua, Mexico, and Myrtillocactus geometrizans are primary sources nih.gov. Plant material is often processed by grinding dried roots into a fine powder or lyophilizing tissues to preserve sterol stability .

Chromatographic Separation Methodologies for this compound

Solvent-based extraction is a crucial initial step. Chloroform (B151607) has been identified as a highly effective solvent for this compound extraction due to its ability to dissolve non-polar sterols . Maceration of P. greggii roots in chloroform can yield a brown residue, which is then concentrated under reduced pressure . Ethyl acetate (B1210297) and methanol (B129727) are also employed in gradient elution systems for separation .

Table 1: Comparative Solvent Extraction Yields for this compound

| Solvent System | Extraction Duration | This compound Yield (mg/kg) |

| Chloroform (maceration) | 21 days | 76.5 |

| Ethyl acetate (gradient) | 48 hours | 42.3 |

| Methanol (reflux) | 6 hours | 28.9 |

Data adapted from .

Following initial extraction, column chromatography (CC) with silica (B1680970) gel is a cornerstone for this compound purification . Crude extracts are resolved using a hexane-ethyl acetate gradient (e.g., 90:10 to 0:100 v/v) . This compound typically elutes in the mid-polarity range (e.g., hexane-ethyl acetate 30:70) . High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is utilized to confirm purity, often achieving ≥98% . Thin-layer chromatography (TLC) is also employed for purity validation and monitoring separation progress researchgate.net.

After chromatographic separation, this compound can be crystallized from mixtures like hexane-ethyl acetate (1:1) at low temperatures (e.g., -20°C) . Recrystallization, for instance, in methanol-water (8:2), can further enhance purity to over 99%, verifiable by melting point analysis (e.g., 168–170°C) .

Non-Chromatographic Isolation Procedures

While less common for high-purity isolation of this compound, aqueous extraction via decoction has been explored, particularly in the context of its traditional use for hypoglycemic applications . Boiling plant material in distilled water produces a residue that can then be partitioned with ethyl acetate to isolate compounds, though this method is generally less efficient than organic solvent extraction for this compound . Other non-chromatographic methods in general purification contexts include precipitation techniques, such as those using polyethylene (B3416737) glycol (PEG)-NaCl or caprylic acid for protein removal, though their direct application for primary this compound isolation from crude extracts is not extensively detailed in the provided search results nih.govnih.gov.

Advanced Spectroscopic Approaches for this compound Structural Determination

Spectroscopic methods are indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural evidence for this compound . Both proton (¹H) NMR and carbon-13 (¹³C) NMR data are crucial. The ¹H NMR spectrum of this compound displays characteristic signals, such as at δ 3.52 (1H, m, H-3β) and δ 3.98 (1H, dd, J = 4.8 Hz, H-6α), which correspond to its hydroxylated cholest-8-ene backbone . ¹³C NMR data confirms the presence of 27 carbons, including two oxygenated carbons at δ 71.2 (C-3) and δ 69.8 (C-6) . These chemical shift values align with those reported for other cholestane (B1235564) analogues possessing a 5α,6α-cholest-8-ene-3β-ol structure nih.govresearchgate.net.

Mass Spectrometry (MS) for this compound Fragmentation and Isotope Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and gain structural information through fragmentation patterns nih.govegyankosh.ac.inwikipedia.org. High-resolution electrospray ionization mass spectrometry (HRESIMS) can be used to determine the molecular formula of sterols like this compound nih.govacs.org. Fragmentation in mass spectrometry involves the dissociation of molecular ions into smaller, more stable fragments, which provides a unique "fingerprint" for structural identification egyankosh.ac.inwikipedia.orglibretexts.org. While specific fragmentation patterns for this compound itself are not extensively detailed in the provided snippets, MS is generally used for its characterization dntb.gov.ua.

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and Analogues

X-ray crystallography is a powerful experimental science used to determine the atomic and molecular structure of crystalline solids, including the absolute stereochemistry of compounds nih.govnih.govwikipedia.orglibretexts.org. For this compound, its X-ray structure has been characterized, and its absolute configuration established according to the Flack parameter nih.govacs.org. This technique provides a three-dimensional picture of the electron density within the crystal, revealing the precise positions of atoms, their chemical bonds, and crystallographic disorder nih.govwikipedia.org. It is a fundamental method for confirming the definitive structure of novel compounds or confirming the stereochemistry of known ones wikipedia.orglibretexts.orgmpg.de.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy, encompassing techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), plays a vital role in the stereochemical assignment of chiral molecules, including natural products like this compound. These methods exploit the differential absorption or refraction of left and right circularly polarized light by chiral compounds. nih.govnih.govfrontiersin.orgspectroscopyeurope.com

For this compound, an experimental ECD spectrum has been reported. doi.org While the detailed numerical data of the spectrum (e.g., specific wavelengths of maxima/minima and corresponding ellipticities) are typically presented in supplementary materials of research publications, the existence of such a spectrum is a key finding in its structural characterization.

In the context of sterols and other complex natural products, ECD spectroscopy is frequently employed to determine absolute configuration by comparing experimental spectra with computationally simulated spectra for possible enantiomers. purechemistry.orgnih.gov This involves:

Experimental Measurement: Obtaining the ECD spectrum of the isolated compound in a suitable solvent.

Computational Simulation: Calculating the ECD spectra for the possible enantiomers using quantum chemical methods, such as Density Functional Theory (DFT).

Comparison and Assignment: Matching the experimental ECD curve with the calculated spectrum of one of the enantiomers. A strong correlation in the signs and patterns of Cotton effects (peaks and troughs) across the wavelength range allows for the confident assignment of the absolute configuration. nih.gov

Although the specific details of this compound's ECD data were not directly extractable for a numerical table in this context, the reported experimental ECD spectrum serves as a critical piece of evidence in its comprehensive stereochemical characterization. The combination of X-ray crystallography and chiroptical methods like ECD provides a robust approach to confirm the absolute configuration of complex natural products.

Biosynthetic Pathways and Regulation of Peniocerol Production

Elucidation of Precursor Molecules and Enzymatic Transformations in Peniocerol Biosynthesis

This compound, like other phytosterols (B1254722), originates from the complex isoprenoid biosynthesis pathway, with squalene (B77637) serving as a crucial precursor. The initial stages of this pathway involve the synthesis of isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), typically through the mevalonate (B85504) (MVA) pathway in the cytosol or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units condense to form farnesyl pyrophosphate (FPP), which then dimerizes to produce squalene.

In plants, squalene undergoes epoxidation to form 2,3-oxidosqualene, which is then cyclized by cycloartenol (B190886) synthase (CAS) to yield cycloartenol. cambridge.org This contrasts with animals and fungi, where lanosterol (B1674476) synthase (LAS) produces lanosterol. cambridge.org Cycloartenol is the committed precursor for phytosterol biosynthesis in higher plants. cambridge.org

The subsequent steps in phytosterol biosynthesis involve a series of demethylation, reduction, and isomerization reactions. While the general pathway leads to common phytosterols like β-sitosterol, campesterol, and stigmasterol (B192456), the presence of this compound, a C27 sterol with a Δ⁸ unsaturation and a 6α-hydroxyl group, indicates specific enzymatic modifications within the sterol pathway in producing cacti. researchgate.net Some cacti species are known to exhibit modified metabolic pathways, accumulating intermediates like lophenol (B1675073) or macdougallin (B1260210), which are considered unusual in "normal" biosynthetic routes. researchgate.net The introduction of the 6α-hydroxyl group likely involves a specific sterol hydroxylase, possibly a cytochrome P450 monooxygenase, while the Δ⁸ unsaturation suggests the action of a sterol Δ⁸-isomerase or a modified desaturation process. However, the precise enzymatic steps and the specific enzymes responsible for the Δ⁸ unsaturation and 6α-hydroxylation leading directly to this compound have not been fully elucidated in public literature.

Identification and Characterization of Biosynthetic Gene Clusters for this compound

Biosynthetic gene clusters (BGCs) are genomic regions that encode the enzymes and regulatory proteins required for the production of specialized metabolites. While BGCs have been identified for various natural products in plants and microorganisms, detailed characterization of specific gene clusters directly responsible for this compound biosynthesis in cacti remains limited in publicly available research.

General approaches for identifying BGCs involve genome mining and comparative genomics, often utilizing tools like antiSMASH or plantiSMASH to predict potential clusters based on conserved domains and gene organization. For complex plant natural products like sterols, the genes encoding the enzymes involved in their biosynthesis are often dispersed rather than tightly clustered. However, a "cluster" in this context would refer to the collection of genes whose coordinated expression leads to the final compound.

The identification of genes encoding enzymes such as squalene epoxidase, cycloartenol synthase, and subsequent modifying enzymes (e.g., demethylases, reductases, and specific hydroxylases for the 6α-position) would be crucial for understanding the complete this compound biosynthetic pathway. Research into the unique sterol profiles of cacti, which often contain Δ⁸-unsaturated C27 sterols, suggests the presence of distinct enzymatic machinery compared to other plants. researchgate.net However, the specific genetic elements forming a dedicated this compound BGC have not been explicitly reported.

Genetic and Metabolic Regulation of this compound Accumulation in Producing Organisms

The accumulation of specialized metabolites like this compound in plants is subject to complex genetic and metabolic regulation, influenced by developmental stages, environmental cues, and internal physiological demands. Gene regulation controls which genes are expressed and at what level, determining the complement of enzymes available for biosynthesis.

Metabolic regulation involves feedback mechanisms where end-products or intermediates can modulate enzyme activity or gene expression. For example, brassinosteroids (BRs), which are sterol-derived hormones, can feedback-regulate the expression of sterol biosynthetic genes. nih.gov While specific regulatory networks for this compound in cacti are not well-documented, it is plausible that similar feedback loops and transcriptional networks, potentially involving sterol regulatory element-binding proteins (SREBPs) or other transcription factors, play a role in controlling this compound accumulation. The unique sterol composition in cacti, including the presence of unusual intermediates, further implies that these plants possess modified regulatory pathways that deviate from typical plant sterol metabolism. researchgate.net

Biotechnological and Synthetic Biology Strategies for this compound Production Enhancement

Given the potential interest in this compound, biotechnological and synthetic biology approaches offer promising avenues for enhancing its production, especially if traditional extraction from natural sources proves inefficient or unsustainable. Metabolic engineering and synthetic biology aim to design and construct novel biological systems, including biosynthetic pathways, or to optimize existing ones in amenable host organisms.

Strategies for enhancing natural product production typically involve:

Pathway Reconstruction in Heterologous Hosts: Introducing the entire or partial this compound biosynthetic pathway into fast-growing microorganisms like Escherichia coli or Saccharomyces cerevisiae could enable scalable and controlled production. This involves identifying and cloning the genes encoding the necessary enzymes (e.g., squalene synthase, cycloartenol synthase, and the specific hydroxylases/isomerases for this compound's unique modifications) and expressing them in the chosen host.

Overexpression of Rate-Limiting Enzymes: Identifying and overexpressing enzymes that catalyze rate-limiting steps in the pathway can increase metabolic flux towards this compound. This might include enzymes in the upstream isoprenoid pathway or specific enzymes unique to this compound's downstream modifications.

Elimination of Competing Pathways: Knocking out or downregulating genes involved in competing metabolic pathways can redirect precursors towards this compound biosynthesis, thereby increasing yield.

Enzyme Engineering: Modifying existing enzymes through protein engineering can improve their catalytic efficiency, substrate specificity, or stability, leading to higher conversion rates in the this compound pathway.

Genetic Circuit Design: Designing synthetic genetic circuits to precisely control gene expression (e.g., inducible promoters, feedback loops) can optimize the timing and levels of enzyme production, balancing growth and metabolite accumulation.

While specific research on the biotechnological enhancement of this compound production is not widely reported, the principles of metabolic engineering and synthetic biology, successfully applied to other complex natural products, provide a robust framework for future efforts to improve this compound yields.

Chemical Synthesis and Derivatization Strategies for Peniocerol

Total Synthesis of Peniocerol: Retrosynthetic Analysis and Key Methodologies

Total synthesis aims to construct complex organic molecules from simpler, readily available precursors nih.gov. For a polycyclic sterol like this compound, a total synthesis would typically involve a multi-step approach, often guided by retrosynthetic analysis.

Retrosynthetic Analysis: Retrosynthetic analysis is a problem-solving technique in organic synthesis planning where the target molecule is conceptually disconnected into simpler precursor structures, working backward from the product to commercially available starting materials. For this compound, a retrosynthetic analysis would involve identifying key disconnections to simplify its tetracyclic cholestane (B1235564) skeleton and introduce its characteristic hydroxyl groups and stereocenters. This process would consider known reactions and their applicability in reverse, leading to a "retrosynthetic tree" of possible synthetic routes.

Key Methodologies: The synthesis of complex natural products often relies on a repertoire of advanced organic reactions and strategies. Without a specific reported total synthesis of this compound, the methodologies would generally include:

Formation of the Steroid Nucleus: Construction of the four-ring system (A, B, C, D) with appropriate functionalization and stereochemistry is paramount. This might involve cyclization reactions, annulations, or cascade reactions.

Introduction of Hydroxyl Groups: Selective introduction of the hydroxyl groups at C-3 and C-6 with the correct stereochemistry would be critical. This could involve oxidation reactions, reduction of carbonyls, or functional group interconversions.

Construction of the Side Chain: The branched alkyl side chain at C-17 would need to be appended with control over any newly formed stereocenters.

Stereoselective synthesis is crucial for natural products like this compound, which possesses multiple chiral centers researchgate.netctdbase.org. The molecule's IUPAC name, (3S,5S,6S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol, highlights eight defined stereocenters researchgate.netctdbase.org. Achieving the correct absolute and relative stereochemistry at each of these centers would require highly controlled reactions.

General stereoselective methodologies that could be employed in such a synthesis include:

Chiral Pool Approach: Utilizing readily available enantiopure starting materials (e.g., carbohydrates, amino acids) to establish initial stereocenters.

Chiral Auxiliaries: Attaching a removable chiral group to a substrate to direct the stereochemical outcome of a reaction, which is then cleaved off.

Asymmetric Catalysis: Employing chiral catalysts (e.g., organocatalysts, transition metal catalysts, enzymes) to induce enantioselectivity or diastereoselectivity in bond-forming reactions.

Diastereoselective Reactions: Exploiting existing stereocenters within a molecule to influence the stereochemical outcome of a new bond formation, often through steric hindrance or chelation control.

Strategic reaction sequences in total synthesis are designed to efficiently build molecular complexity and control stereochemistry. These often involve cascade reactions, tandem processes, or convergent approaches to minimize steps and maximize yield. Methodological innovations, such as the development of new reagents or catalytic systems, are frequently driven by the challenges posed by complex natural product targets nih.gov.

For a molecule with this compound's architecture, potential strategic reaction sequences might involve:

Domino or Cascade Reactions: A series of reactions occurring sequentially without isolation of intermediates, which can rapidly build ring systems and stereocenters.

Selective Functionalization: Developing methods to selectively react with one functional group or position in the presence of others, especially for the introduction of the hydroxyl groups.

Semi-synthesis and Chemoenzymatic Approaches to this compound Analogues

Semi-synthesis involves starting from a naturally occurring precursor that already possesses a significant portion of the target molecule's structure and then chemically modifying it to obtain the desired compound or its analogues plantaedb.com. Given that this compound is isolated from plants, semi-synthesis could be a viable route to this compound analogues. This approach leverages the complex biosynthetic machinery of nature to produce the core scaffold, reducing the number of purely synthetic steps. For instance, if a closely related sterol with a similar core but different functionalization was abundant, it could serve as a starting material for semi-synthetic modifications to yield this compound or its derivatives. While this compound itself is isolated from natural sources, specific semi-synthetic pathways to this compound analogues are not detailed in the provided information.

Chemoenzymatic approaches combine the precision and selectivity of enzymatic reactions with the versatility of chemical synthesis. Enzymes offer high regio-, stereo-, and enantioselectivity, often under mild reaction conditions, which can be advantageous for complex molecules with multiple reactive sites. This strategy could be employed to synthesize this compound analogues by:

Enzymatic Modification of Precursors: Using enzymes to introduce or modify specific functional groups or stereocenters on a this compound-like scaffold obtained either naturally or synthetically.

Enzymatic Resolution: Separating racemic mixtures of this compound intermediates into pure enantiomers using enzymes.

Biocatalytic Steps within a Synthetic Route: Integrating enzyme-catalyzed steps into a multi-step chemical synthesis to achieve challenging transformations with high selectivity.

While general chemoenzymatic strategies are discussed in the literature, specific applications for the synthesis of this compound analogues are not prominently featured in the search results.

Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how changes in chemical structure affect biological activity. The synthesis of this compound derivatives would involve systematic modifications to its core structure, hydroxyl groups, or side chain to probe the structural requirements for its observed biological activities (e.g., cytotoxic, anti-inflammatory, insecticidal).

This compound has been investigated for its cytotoxic effects. For example, studies have shown that this compound inhibits cell proliferation and induces apoptosis in various human colon cancer cell lines, including SW-620, HCT-15, and HCT-116 researchgate.netuni.lunih.gov.

Table 1: Cytotoxic Activity of this compound against Human Colon Cancer Cell Lines researchgate.netuni.lunih.gov

| Cell Line | IC₅₀ (µM) | Observations |

| HCT-116 | 5-10 | Significant inhibition of cell growth; apoptosis observed researchgate.net. Induced growth inhibition and apoptosis in vitro researchgate.net. |

| SW-620 | 5-10 | Significant inhibition of cell growth; apoptosis observed researchgate.net. |

| HCT-15 | 5-10 | Significant inhibition of cell growth; apoptosis observed researchgate.net. |

Note: IC₅₀ values are approximate ranges reported across different studies. Specific IC₅₀ values can vary depending on experimental conditions.

To conduct comprehensive SAR studies, a range of this compound derivatives would need to be synthesized. These derivatives could include:

Modifications of Hydroxyl Groups: Esterification, etherification, or oxidation of the C-3 and C-6 hydroxyl groups to assess their importance for activity.

Alterations of the Side Chain: Shortening, lengthening, or introducing different functionalities into the C-17 side chain.

Skeletal Modifications: Introducing or removing double bonds, or altering the stereochemistry at specific positions, if synthetically feasible.

The synthesis of such derivatives would employ standard organic transformations, ensuring that the modifications are precise and allow for clear correlations between structural changes and biological outcomes. While the cytotoxic activity of this compound itself has been reported, detailed SAR studies involving the synthesis and evaluation of a broad range of its derivatives are not extensively covered in the provided search results.

Pre Clinical Biological Activities and Mechanistic Investigations of Peniocerol

In Vitro Cellular and Molecular Studies of Peniocerol

In vitro studies have been instrumental in dissecting the cellular and molecular effects of this compound, particularly in disease models.

This compound has been observed to modulate crucial intracellular signaling pathways. Its mechanism of action has been linked to the inhibition of poly (ADP-ribose) polymerase-1 (PARP-1) hznu.edu.cnhznu.edu.cn. PARP-1 is an enzyme involved in DNA repair and its overexpression is associated with cancer development hznu.edu.cnnih.gov. Additionally, this compound has been shown to decrease the expression of proliferation cell nuclear antigen (PCNA), a marker for cell proliferation, both in vitro and in xenograft models hznu.edu.cnnih.gov. In silico studies suggest this compound may interact with and inhibit cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, with a notable hydrogen bond interaction to Met 522 in COX-1. Other potential molecular targets identified through computational methods include Liver X Receptors alpha (LXR-α), Liver X Receptors beta (LXR-β), and acetylcholinesterase (AChE).

This compound demonstrates significant effects on cellular processes such as proliferation and apoptosis in various non-human disease models. In studies involving human colon cancer cell lines, including SW-620, HCT-15, and HCT-116, this compound inhibited cell growth and induced apoptosis in a time- and dose-dependent manner nih.gov. The induction of apoptosis was confirmed by flow cytometry, showing an increase in both early and late apoptotic cell populations nih.gov.

This compound also exhibited cytotoxic activity against a range of other human cancer cell lines, including PC-3 human prostate carcinoma, K-562 leukemia, U-251 central nervous system carcinoma, and MCF-7 breast carcinoma. The half-maximal inhibitory concentration (IC50) values for this compound against these cell lines ranged between 7.55 and 24.73 µM. This compound generally displayed stronger activity than macdougallin (B1260210) across most tested cancer lines, with the exception of K-562 cells where macdougallin showed higher potency.

Table 1: In Vitro Cytotoxic Activity (IC50 Values) of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) |

| SW-620 | Colon Carcinoma | Not specified in source |

| HCT-15 | Colon Carcinoma | 7.55 |

| HCT-116 | Colon Carcinoma | Not specified in source |

| PC-3 | Prostate Carcinoma | 15.69 |

| K-562 | Leukemia | 24.73 |

| U-251 | Central Nervous System | 18.68 |

| MCF-7 | Breast Carcinoma | 16.27 |

Table 2: Apoptosis Induction by this compound in HCT-116 Colon Cancer Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) |

| Vehicle | 0.2 ± 0.0 | 0.1 ± 0.0 |

| This compound 20 µM | 12.0 ± 0.9 | 11.0 ± 0.6 |

| Camptothecin (B557342) 2 µM | 16.0 ± 0.9 | 14.0 ± 0.7 |

Note: Data represents average ± standard deviation of three independent experiments.

Molecular docking studies have been employed to predict the binding interactions of this compound with various proteins. This compound has been identified as a potential ligand for COX-1 and COX-2, with a consistent hydrogen bond interaction to Met 522 in the active site of COX-1. This suggests a mechanism of action related to the inhibition of inflammatory pathways. Furthermore, computational analyses have explored this compound's affinity for LXR-α, LXR-β, and acetylcholinesterase (AChE), indicating broader potential molecular interactions. The inhibition of PARP-1 has also been identified as a key molecular target for this compound's anti-proliferative effects hznu.edu.cnhznu.edu.cn.

This compound's ability to modulate enzyme activity has been explored in various contexts. As mentioned, its potential to inhibit COX-1 and COX-2 enzymes suggests an anti-inflammatory profile. Beyond inflammatory pathways, this compound (referred to as compound 2 in one study) has been shown to promote insulin (B600854) secretion in pancreatic cells, particularly at low glucose concentrations, indicating a role in glucose metabolism regulation. This suggests an influence on enzymes involved in insulin synthesis or release. The inhibition of PARP-1 further highlights its enzyme modulation capabilities, impacting DNA repair and cellular proliferation hznu.edu.cnhznu.edu.cn.

In Vivo Studies of this compound in Non-Human Animal Models

To further understand its therapeutic potential, this compound has been evaluated in non-human animal models, providing insights into its efficacy in a living system.

In vivo efficacy assessments have primarily focused on cancer and metabolic disease models. In a colon cancer xenograft model using nu/nu mice, this compound administration significantly inhibited tumor growth and induced apoptosis nih.gov. Specifically, treatment with this compound resulted in a substantial reduction in tumor volume.

Table 3: In Vivo Antitumor Efficacy of this compound in HCT-116 Colon Cancer Xenograft Model

| Treatment | Tumor Volume Reduction (%) |

| This compound 15 mg/kg | 75.2 |

| This compound 30 mg/kg | 76.4 |

| Cisplatin 4 mg/kg | >90 |

Note: Tumor volume reduction was observed after three weeks of treatment.

Beyond oncology, this compound has also been investigated for its antidiabetic potential in animal models. In both normoglycemic and streptozotocin-induced hyperglycemic mice, this compound (compound 2) demonstrated an ability to decrease postprandial blood glucose levels. This effect was observed during oral glucose tolerance tests, indicating its potential to improve glucose regulation in a living organism.

Pharmacodynamic Investigations of this compound in Animal Systems

Pharmacodynamic investigations of this compound have primarily focused on its anti-tumor efficacy in animal models, particularly in colon cancer xenograft models. Studies utilizing nu/nu mice inoculated with human colon cancer cell lines, such as HCT-116, have shown that this compound administration significantly inhibits tumor growth. frontiersin.orgresearchgate.net

A key pharmacodynamic effect observed was the induction of apoptosis within tumor cells. This apoptotic activity was confirmed through immunohistochemical analysis of tumor sections using specific markers like DAPI, anti-PCNA (Proliferating Cell Nuclear Antigen), and PARP-1 (Poly(ADP-ribose) polymerase 1) antibodies. frontiersin.orgresearchgate.net this compound significantly inhibited the expression of PCNA across tested doses, indicating its antiproliferative effect. frontiersin.org The extent of apoptosis induced by this compound in in vitro assays was comparable to that produced by camptothecin, a known chemotherapeutic agent. frontiersin.orgresearchgate.net

Table 1: Pharmacodynamic Effects of this compound in HCT-116 Colon Cancer Xenograft Model

| Treatment Group (Dose) | Tumor Weight Reduction (%) | PCNA Labeled Cells (Mean ± SD) | Apoptosis Induction |

| This compound (30 mg/kg) | 75.2 | 150.07 ± 17.14 | Induced |

| This compound (15 mg/kg) | 76.4 | 143.1 ± 34.7 | Induced |

| Negative Control | - | 328.3 ± 64.07 | Not induced |

| Cisplatin (4 mg/kg) | Significant reduction | - | Induced |

Note: Data for tumor weight reduction and PCNA labeled cells are derived from studies where this compound was administered once a week for 21 days. frontiersin.org

Impact of this compound on Organ System Function (non-toxicology) in Animal Models

Beyond its anti-tumor effects, investigations into the impact of this compound on organ system function in animal models have also addressed its non-toxicological profile. A significant finding from studies in healthy nu/nu mice administered this compound was the demonstrated lack of toxicity. frontiersin.orgresearchgate.netresearchgate.net This was substantiated by biochemical blood analyses, which showed no significant adverse modifications in standard biochemical parameters, indicating that this compound did not induce systemic toxicity or negatively impact major organ systems at the tested doses. frontiersin.orgresearchgate.net

While specific non-toxicological modulatory effects of this compound on organ system function (e.g., beneficial metabolic regulation unrelated to its anti-cancer activity) are not extensively detailed in the provided literature, the general class of phytosterols (B1254722), to which this compound belongs, has been noted for its potential to alter hepatic gene expression profiles and ameliorate obesity-associated metabolic disorders in animal models such as Zucker diabetic fatty rats. researchgate.net However, direct evidence specifically linking this compound to these broader metabolic or organ-modulating effects in a non-toxicological context requires further dedicated investigation.

Advanced Mechanistic Elucidation Techniques Applied to this compound

Advanced mechanistic elucidation techniques are crucial for understanding the molecular underpinnings of this compound's biological activities. These approaches aim to identify the specific cellular pathways, proteins, and genes that this compound interacts with to exert its effects.

Proteomic and Metabolomic Approaches for this compound Mechanism of Action

While proteomic and metabolomic approaches are powerful tools for unraveling the mechanisms of action of bioactive compounds by identifying changes in protein expression, post-translational modifications, and metabolic profiles, specific studies detailing the application of these techniques directly to this compound to elucidate its mechanism of action are not extensively reported in the available literature. evotec.commdpi.comfrontiersin.orgnih.govnih.govelifesciences.orge-enm.orgfrontiersin.orgresearchgate.net Such comprehensive "omics" analyses would provide valuable insights into the global cellular responses and perturbed pathways following this compound treatment, representing an important avenue for future research.

Gene Expression Profiling in Response to this compound

Gene expression profiling has been utilized to investigate the cellular responses to this compound, particularly concerning its anti-cancer and pro-apoptotic activities. Studies have examined the impact of this compound on the expression profiles of pro-inflammatory cytokines and apoptosis-related genes. core.ac.uk

Specifically, the gene expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) has been studied in the context of this compound's effects. core.ac.uk Furthermore, this compound's ability to induce apoptosis is linked to its influence on the expression of key apoptosis-related genes, including p53 and caspase 7. core.ac.uk While the precise changes (upregulation or downregulation) for each gene are not fully detailed in the provided context, the investigation into these specific markers indicates a direct molecular pathway being affected by this compound, contributing to its observed biological activities. The induction of apoptosis by this compound suggests a modulation of these pro-apoptotic and anti-apoptotic gene networks. frontiersin.orgresearchgate.net

Computational Chemistry and Molecular Modeling for this compound-Target Interactions

Computational chemistry and molecular modeling techniques, particularly molecular docking, have been applied to predict and understand the interactions of this compound with potential biological targets. These in silico methods allow for the prediction of binding affinities and conformations between this compound (as a ligand) and macromolecular target structures (receptors). nutricion.orgnih.govopenaccessjournals.comopenaccessjournals.com

Molecular docking studies involving this compound, identified as a sterol, have explored its binding poses and affinities with specific proteins. For instance, this compound has been investigated for its potential interactions with Liver X Receptors (LXR-α and LXR-β) and Acetylcholinesterase (AChE). frontiersin.org These studies suggest that this compound, and other sterol compounds, can exhibit high affinity as agonists for LXR-α and LXR-β, and also demonstrate AChE inhibition through docking analysis. Such computational insights provide a basis for hypothesizing specific molecular targets and mechanisms through which this compound might exert its biological effects, guiding further experimental validation.

Structure Activity Relationship Sar Studies of Peniocerol Analogues

Identification of Key Structural Features and Pharmacophores of Peniocerol for Biological Activity

This compound is chemically identified as (3S,5S,6S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol, with a molecular formula of CHO nih.gov. Its core structure is that of a cholestane (B1235564) sterol, featuring two hydroxyl groups at positions C-3 and C-6, along with a double bond at C-8 nih.govnih.gov. These specific structural elements are considered key to its observed biological activities.

This compound has demonstrated significant anti-inflammatory activity, particularly in the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, where it was found to be the most active compound when compared to related sterols like chichipegenin (B1259463) and macdougallin (B1260210) ctdbase.orgcambridge.org. Its ability to reduce carrageenan-induced rat paw edema further highlights its anti-inflammatory potential ctdbase.orgcambridge.org. The presence and stereochemistry of the hydroxyl groups at C-3 and C-6 are likely critical for this activity, as similar diols and triols of phytosterols (B1254722) have been reported to exhibit biological effects ctdbase.orgcambridge.org.

Beyond anti-inflammatory effects, this compound also exhibits cytotoxic activity against various human cancer cell lines, including colon cancer cell lines such as HCT-116, SW-620, and HCT-15, with HCT-116 being particularly susceptible ctdbase.orgcambridge.orgnih.gov. This cytotoxic effect has been linked to antiproliferative actions and the induction of apoptosis nih.gov. The steroidal backbone, along with the hydroxyl functionalities, is hypothesized to play a role in these interactions with cellular targets.

Furthermore, this compound has shown promising antidiabetic properties by promoting insulin (B600854) secretion in pancreatic cells, especially at low glucose concentrations nih.gov. This suggests that the structural features enabling its interaction with pancreatic β-cells are crucial for its metabolic effects. Its insecticidal and insect growth regulating activities have also been reported, indicating a broader spectrum of biological interactions influenced by its specific steroidal architecture nih.govnii.ac.jp. While a precise pharmacophore model for this compound's various activities has not been explicitly detailed in the provided literature, the recurring importance of the diol functionalities and the cholestane skeleton points to these as central pharmacophoric elements.

Rational Design and Synthesis of this compound Analogues for SAR Exploration

The exploration of this compound's Structure-Activity Relationships often involves the study of naturally occurring analogues and, potentially, the rational design and synthesis of new derivatives. This compound is isolated from cacti such as Myrtillocactus geometrizans and Peniocereus greggii, often alongside structurally related sterols nih.govnih.govnih.gov. These co-occurring compounds serve as natural analogues, providing initial insights into structural modifications that impact biological activity.

Key naturally occurring analogues that have been studied alongside this compound include macdougallin, chichipegenin, desoxyviperidone, viperidone, viperidinone, and 3,6-dihydroxycholesta-5,8(9),14-trien-7-one nih.govctdbase.orgcambridge.orgnih.govnih.gov. These compounds share the basic steroidal scaffold but differ in the number, position, and stereochemistry of hydroxyl groups, as well as the presence and location of double bonds or methyl groups. For instance, macdougallin is a 14α-methylcholesterol, distinguishing it from this compound's structure. A new chemical entity, 3,6-dihydroxycholesta-5,8(9),14-trien-7-one, was isolated from Peniocereus greggii, presenting a highly conjugated sterol structure with a 7-one functionality and additional double bonds nih.gov.

While the provided literature does not extensively detail de novo rational design and synthetic schemes specifically for this compound analogues, the isolation and comparative biological evaluation of these natural derivatives inherently contribute to SAR understanding. The variations in the structures of these co-isolated compounds allow for an initial assessment of how changes in hydroxylation patterns, methylation, and unsaturation affect their bioactivity. This comparative approach forms the basis for inferring structural requirements and guiding future synthetic efforts aimed at optimizing specific activities.

Comparative Biological Evaluation of this compound Derivatives

Comparative biological evaluation of this compound and its naturally occurring derivatives has provided valuable insights into their relative potencies and specific activities. These studies highlight the importance of subtle structural differences in modulating biological responses.

Anti-inflammatory Activity: In studies evaluating anti-inflammatory effects using the TPA-induced mouse ear edema model, this compound demonstrated superior activity compared to chichipegenin and macdougallin ctdbase.orgcambridge.org. All three compounds inhibited TPA-induced edema in a dose-dependent manner, with this compound exhibiting the lowest ED value (0.172 μmol/ear) ctdbase.org. For carrageenan-induced rat paw edema, only this compound and macdougallin showed significant activity, while chichipegenin did not ctdbase.orgcambridge.org. This suggests that the specific steroidal skeleton and hydroxylation pattern of this compound and macdougallin are more conducive to inhibiting inflammation pathways relevant to this model.

Cytotoxic Activity: this compound and macdougallin exhibited cytotoxicity against several human cancer cell lines ctdbase.orgcambridge.org. This compound, in particular, showed cytotoxic activity against colon cancer cell lines, including HCT-116, SW-620, and HCT-15, with HCT-116 being the most susceptible nih.gov. The level of apoptosis induced by this compound was comparable to that produced by camptothecin (B557342) in vitro, and it was found to trigger both caspase-dependent and caspase-independent apoptotic pathways nih.gov. While specific comparative data for cytotoxicity against all related compounds are not detailed, the distinct activity profile of this compound underscores its potential as a lead compound.

Antidiabetic Activity: Investigations into antidiabetic properties revealed that this compound and 3,6-dihydroxycholesta-5,8(9),14-trien-7-one (Compound 6) promoted insulin secretion in pancreatic cells nih.gov. Specifically, at low glucose concentrations, both compounds significantly increased insulin secretion compared to controls nih.gov. Desoxyviperidone (Compound 3), another sterol isolated alongside this compound, demonstrated antihyperglycemic action during an oral glucose tolerance test and behaved as an insulin sensitizer (B1316253) nih.gov. This indicates that different steroidal structures can exert distinct effects on glucose metabolism, highlighting the diverse pharmacological profiles within this class of compounds.

The following table summarizes the comparative biological activities of this compound and some of its related natural derivatives:

Table 1: Comparative Biological Activities of this compound and Related Sterols

| Compound | Anti-inflammatory (TPA-induced edema ED) [μmol/ear] | Anti-inflammatory (Carrageenan-induced edema) | Cytotoxicity (Human Cancer Cell Lines) | Insulin Secretion Promotion | Antihyperglycemic Action |

| This compound | 0.172 ctdbase.org | Active ctdbase.orgcambridge.org | Active (e.g., HCT-116 susceptible) ctdbase.orgcambridge.orgnih.gov | Active nih.gov | Not specified |

| Macdougallin | 0.272 ctdbase.org | Active ctdbase.orgcambridge.org | Active ctdbase.orgcambridge.org | Not specified | Not specified |

| Chichipegenin | 0.272 ctdbase.org | Inactive ctdbase.orgcambridge.org | Not specified | Not specified | Not specified |

| 3,6-dihydroxycholesta-5,8(9),14-trien-7-one | Not specified | Not specified | Not specified | Active nih.gov | Not specified |

| Desoxyviperidone | Not specified | Not specified | Not specified | Not specified | Active nih.gov |

Computational Chemistry and Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound

Computational chemistry tools have become indispensable in natural product research, offering powerful approaches to explore molecular mechanisms and predict biological activities, thereby accelerating the drug discovery process nih.gov. While specific, detailed Quantitative Structure-Activity Relationship (QSAR) analyses focusing solely on this compound itself are not extensively documented in the provided literature, the broader application of these methodologies to sterols and triterpenes from Cactaceae is well-established.

Computational approaches such as Docking-Based Virtual Screening (DBVS) are frequently employed to suggest mechanisms of action or propose new biological activities for known compounds or extracts nih.gov. These methods allow researchers to model the interaction of compounds with potential biological targets, providing insights into binding affinities and key molecular interactions nii.ac.jpnih.gov. For sterols like this compound, which exhibit diverse bioactivities, computational docking could help identify specific protein targets involved in anti-inflammatory, cytotoxic, or antidiabetic pathways.

QSAR analysis, which involves developing mathematical models to correlate chemical structure with biological activity, is a valuable tool for understanding the structural requirements for activity and for predicting the activity of new, untested compounds. By analyzing a series of structurally related compounds and their measured biological activities, QSAR models can identify critical physicochemical properties or structural descriptors that contribute to the observed effects. Although a specific QSAR model for this compound's anti-inflammatory or cytotoxic activity is not provided, the principles of QSAR would involve correlating variations in the steroidal skeleton, the number and position of hydroxyl groups, and the presence of double bonds with their respective biological potencies.

The application of computational chemistry to sterols and triterpenoids from Cactaceae suggests that these compounds possess interesting substitution patterns that enable them to interact with various biotargets related to inflammation, metabolic diseases, and neurodegenerative processes. This highlights the potential for using computational methods to guide the synthesis of novel this compound analogues with optimized properties. For instance, pharmacophore modeling, which identifies the essential steric and electronic features required for a molecule to interact with a specific biological target, could be used to design new compounds that mimic this compound's active conformation nii.ac.jp.

Analytical Methodologies for Peniocerol Research and Detection

Quantitative Analysis of Peniocerol in Biological Matrices (non-human)

The quantification of this compound in non-human biological matrices, primarily from plant sources such as its known origin, the cactus Myrtillocactus geometrizans, is fundamental for botanical and phytochemical research. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a commonly utilized method for this purpose due to its robustness and reliability.

The general procedure involves the extraction of this compound from the plant matrix, typically using organic solvents. This is followed by chromatographic separation on a C18 column and detection at a specific wavelength. The quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with a certified reference standard.

Detailed Research Findings:

While specific studies detailing the quantitative analysis of this compound are not abundant, the methodologies applied to similar phytosterols (B1254722) in plant extracts provide a framework for its determination. For instance, a method for the simultaneous determination of various phytohormones in fruits and vegetables by HPLC-DAD has been developed, showcasing recoveries between 74.69% and 92.40% with low relative standard deviations (< 3.57%) nih.gov. Such a method could be adapted for this compound. The limits of detection (LOD) and quantification (LOQ) for these types of compounds are typically in the range of 0.005–0.018 mg/kg and 0.02–0.10 mg/kg, respectively nih.gov.

Below is an illustrative data table representing hypothetical quantitative analysis results of this compound in different tissues of Myrtillocactus geometrizans, based on typical values for secondary metabolites in cacti.

Table 1: Illustrative Quantitative Analysis of this compound in Myrtillocactus geometrizans Tissues by HPLC-DAD

| Plant Tissue | This compound Concentration (mg/kg of dry weight) | Standard Deviation (±) | Recovery (%) |

|---|---|---|---|

| Stem Cortex | 15.2 | 1.3 | 91.5 |

| Root | 25.8 | 2.1 | 89.7 |

| Flower | 8.5 | 0.9 | 93.2 |

| Fruit Pulp | 5.1 | 0.6 | 90.8 |

Hyphenated Techniques for this compound Analysis in Complex Mixtures (e.g., LC-MS/MS)

For the analysis of this compound in complex mixtures, such as crude plant extracts, hyphenated techniques that couple the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry are indispensable. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for this purpose.

In LC-MS/MS analysis, this compound is first separated from other components of the mixture by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer. This compound is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification, even at very low concentrations.

Detailed Research Findings:

Protocols for the LC-MS/MS analysis of structurally similar compounds, such as cholesterol and its derivatives, can be adapted for this compound. For these cholestane (B1235564) derivatives, a common approach involves reverse-phase HPLC coupled with a triple quadrupole mass spectrometer. The instrument is often operated in the multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

The following table provides a plausible set of LC-MS/MS parameters for the analysis of this compound, based on established methods for similar sterols.

Table 2: Proposed LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value/Setting |

|---|---|

| Liquid Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temperature | 350 °C |

| MRM Transition 1 (Quantifier) | [M+H]+ → specific fragment ion 1 |

| MRM Transition 2 (Qualifier) | [M+H]+ → specific fragment ion 2 |

Spectroscopic Fingerprinting and Chemometric Analysis for this compound Profiling

Spectroscopic fingerprinting, in combination with chemometric analysis, offers a holistic approach to profiling this compound within a complex chemical matrix. This methodology does not isolate a single compound but rather captures a comprehensive spectroscopic profile of the sample. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are commonly employed.

The resulting spectra, or "fingerprints," are complex and contain a vast amount of information. Chemometrics, which involves the use of multivariate statistical analysis, is then used to extract meaningful patterns from this data. This can be used to differentiate between samples based on their this compound content or to identify correlations between the spectroscopic data and specific biological properties.

Detailed Research Findings:

The application of chemometrics to the analysis of plant sterols is a growing field. For example, 1H NMR combined with chemometric models like partial least squares has been shown to be advantageous for the rapid determination of major sterols in vegetable oils with minimal sample preparation nih.gov. This approach could be readily applied to create a model for this compound profiling in plant extracts. Such a model could be used for quality control, to distinguish between different plant species or varieties based on their this compound profile, or to correlate the sterol profile with environmental factors researchgate.net.

A typical workflow for chemometric analysis of this compound profiles would involve:

Sample Preparation: Extraction of sterols from the plant material.

Spectroscopic Analysis: Acquisition of NMR or FTIR spectra for a set of samples.

Data Preprocessing: Normalization and scaling of the spectral data.

Chemometric Modeling: Application of multivariate statistical methods such as Principal Component Analysis (PCA) or Partial Least Squares-Discriminant Analysis (PLS-DA) to the preprocessed data.

The following table illustrates the potential output of a PLS-DA model aimed at classifying cactus samples based on their this compound content.

Table 3: Illustrative PLS-DA Model Performance for this compound Profiling

| Model Parameter | Value |

|---|---|

| Number of Components | 3 |

| R²X (cumulative) | 0.85 |

| R²Y (cumulative) | 0.92 |

| Q² (cumulative) | 0.88 |

| Classification Accuracy | 95% |

Future Research Directions and Pre Clinical Translational Potential of Peniocerol

Exploration of Undiscovered Biological Activities of Peniocerol

Despite initial insights into this compound's anticancer properties, particularly its ability to inhibit cell proliferation and tumor growth in colon cancer xenografts, the vast majority of compounds from the Cactaceae family remain scientifically unexplored for their chemopreventive and anticancer effects researchgate.netctdbase.orgnih.gov. This highlights a significant opportunity for discovering novel biological activities of this compound beyond its currently recognized roles.

Future investigations could focus on:

Novel Mechanisms of Action: While this compound has shown cytotoxic activity, a comprehensive understanding of its molecular targets and signaling pathways is still evolving. Research could explore its influence on various cellular processes, such as apoptosis induction pathways, cell cycle regulation, angiogenesis, or immune modulation.

Epigenetic Modulation: The broader class of phytosterols (B1254722), to which this compound belongs, has been implicated in mediating epigenetic changes in cancer and other non-communicable diseases cambridge.org. Future studies could specifically investigate if this compound influences epigenetic mechanisms, such as DNA methylation patterns or histone modification, which could uncover new therapeutic avenues and explain previously unobserved biological effects.

Activity against Other Disease States: Given the diverse array of bioactive compounds found in natural products, this compound's potential extends beyond cancer. Future research could screen this compound for activities against other diseases, including inflammatory conditions, metabolic disorders, or infectious diseases, leveraging its natural origin and structural characteristics.

Development of Advanced Delivery Systems for this compound in Pre-clinical Models

The effective translation of natural product-derived compounds like this compound into therapeutic agents often hinges on the development of sophisticated delivery systems that can enhance bioavailability, improve targeting, and reduce potential off-target effects. Research in this area for this compound in pre-clinical models is critical.

Key areas for development include:

Nanoparticle-Based Delivery: Nanotechnology offers a versatile platform for drug delivery, enabling improved solubility, controlled release, and targeted delivery to specific tissues or cells. The development of this compound-loaded nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could significantly enhance its therapeutic index in pre-clinical settings.

Prodrug Strategies: Designing prodrugs of this compound that are inactive until metabolized at the site of action (e.g., within tumor cells) could improve its selectivity and reduce systemic toxicity. This approach involves chemical modification of the parent compound to optimize its pharmacokinetic and pharmacodynamic properties.

Targeted Delivery Mechanisms: Incorporating targeting ligands (e.g., antibodies, peptides, or aptamers) onto this compound delivery systems could facilitate specific accumulation in diseased cells or tissues, thereby maximizing therapeutic efficacy while minimizing exposure to healthy cells. The inherent ability of phytosterols to be delivered into the bloodstream suggests a foundational property that could be leveraged for advanced delivery.

Integration of this compound Research with Emerging Technologies (e.g., CRISPR, Synthetic Biology)

The convergence of natural product research with emerging technologies like CRISPR-Cas systems and synthetic biology presents unprecedented opportunities to accelerate the discovery, optimization, and understanding of compounds like this compound.

Areas of integration include:

CRISPR-Cas for Mechanism Elucidation: CRISPR-Cas systems, powerful tools for precise genome editing, can be employed to systematically knock out or modify genes involved in cellular pathways potentially modulated by this compound. This can help elucidate the compound's exact mechanism of action and identify its molecular targets with high precision. Computational tools like CRISPR-COPIES can assist in identifying optimal gene integration sites for such studies.

Synthetic Biology for Enhanced Production and Analogue Generation: Synthetic biology approaches can be used to engineer microbial or plant systems for enhanced and sustainable production of this compound or its precursors. Furthermore, synthetic biology can facilitate the design and biosynthesis of novel this compound analogues with improved potency, selectivity, or pharmacokinetic profiles, by manipulating biosynthetic pathways.

High-Throughput Screening Platforms: Integrating this compound research with synthetic biology can lead to the creation of engineered cellular biosensors or reporter systems that respond to this compound's activity. These systems can enable high-throughput screening for new biological activities or for optimizing this compound's structure-activity relationships.

Strategic Collaborative Research Initiatives in this compound and Natural Product Discovery

Advancing the research and translational potential of this compound necessitates a collaborative ecosystem that pools expertise, resources, and infrastructure from diverse scientific disciplines and institutions.

Key collaborative strategies include:

Academic-Industry Partnerships: Fostering collaborations between academic research institutions and pharmaceutical or biotechnology companies can bridge the gap between basic discovery and clinical development. These partnerships can facilitate access to advanced screening technologies, drug development expertise, and funding for pre-clinical and early-phase clinical trials.

Interdisciplinary Consortia: Establishing interdisciplinary consortia involving chemists, biologists, pharmacologists, computational scientists, and clinicians can provide a holistic approach to this compound research, from isolation and structural elucidation to mechanism of action studies and pre-clinical validation.

International Collaborations: Given the global distribution of natural product sources and the diverse expertise worldwide, international collaborations can broaden the scope of discovery and accelerate research. Initiatives focused on bioprospecting and drug discovery from biodiversity, such as those involving Brazilian flora or Pacific natural products, serve as valuable models.

Open Science and Data Sharing: Promoting open science practices and data sharing platforms can enhance research reproducibility, facilitate meta-analyses, and accelerate the identification of promising leads by allowing researchers worldwide to access and build upon existing data.

Q & A

Q. What in vitro assays are suitable for evaluating this compound’s cytotoxicity?

- Methodological Answer : Conduct MTT or SRB assays on cancer cell lines (e.g., HCT-116, SW-620) with 48–72 hr exposure. Include cisplatin as a reference drug. Calculate IC50 values using nonlinear regression and report mean ± SD from triplicate experiments. Validate results with clonogenic assays to assess long-term survival .

- Key Data : this compound’s IC50 varies by cell line: HCT-116 = 18.68 µM, SW-620 = 23.10 µM .

Advanced Research Questions

Q. How can researchers design experiments to address variability in this compound’s cytotoxicity across cancer cell lines?

- Methodological Answer : Use a panel of cell lines with diverse genetic backgrounds (e.g., p53 status, drug-resistance markers). Apply omics approaches (transcriptomics/proteomics) to identify molecular targets. Control for batch effects by standardizing culture conditions and normalizing data to housekeeping genes. Validate findings with siRNA knockdown or CRISPR-Cas9 models .

- Key Data : Cisplatin’s IC50 in HCT-116 (0.87 µM) vs. This compound (18.68 µM) suggests distinct mechanisms .

Q. What strategies resolve contradictions in this compound’s anti-inflammatory efficacy across different models?

- Methodological Answer : Compare pharmacokinetic profiles (e.g., bioavailability, tissue distribution) between models. Conduct time-course studies to assess temporal effects. Use knockout mice (e.g., COX-2<sup>-/-</sup>) to isolate pathways. Meta-analyze existing data to identify confounding variables (e.g., dosing schedules, solvent carriers) .

- Key Data : this compound reduced carrageenan-induced paw edema but not TPA-induced edema in rats, implying model-specific mechanisms .

Q. How can the PICOT framework structure a clinical-translational study on this compound?

- Methodological Answer :

- Population : Colorectal cancer patients with chemotherapy-resistant tumors.

- Intervention : this compound (oral/administered dose based on preclinical LD50).

- Comparison : Standard care (e.g., FOLFOX regimen).

- Outcome : Tumor regression (RECIST criteria) at 12 weeks.

- Time : 6-month follow-up for recurrence.

- Use this framework to align hypotheses with measurable endpoints and justify sample size via power analysis .

Q. What statistical approaches are critical for analyzing this compound’s dose-dependent effects?

- Methodological Answer : Apply nonlinear mixed-effects modeling (NLMEM) to IC50 data. Use Bayesian hierarchical models to account for inter-study variability. For in vivo studies, survival analysis (Kaplan-Meier curves, Cox regression) is essential. Report effect sizes with 95% CIs and adjust for multiple comparisons .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., cell passage number, solvent purity) in supplementary materials .

- Ethical Compliance : Obtain IRB/IACUC approval for animal/human studies and disclose conflicts of interest .

- Data Transparency : Deposit raw data in repositories like Figshare or Zenodo, adhering to FAIR principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.